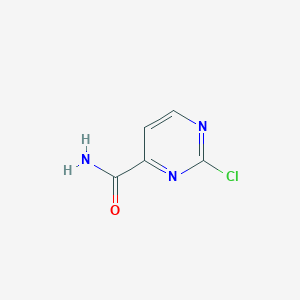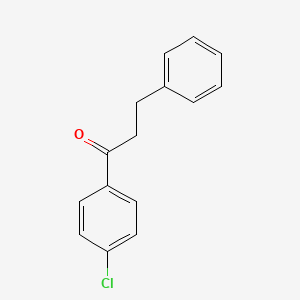
6-(甲基氨基)嘧啶-2,4(1H,3H)-二酮
描述
The compound “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C5H7N3O2 . It is also known by other names such as 6-Methylamino-1H-pyrimidine-2,4-dione and 6-METHYLAMINO URACIL .
Molecular Structure Analysis
The molecular structure of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” consists of a pyrimidine ring with a methylamino group attached to the 6th carbon . The pyrimidine ring also contains two carbonyl groups at the 2nd and 4th positions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” include a molecular weight of 141.13 g/mol, a topological polar surface area of 70.2 Ų, and a complexity of 209 . It has 3 hydrogen bond donor counts and 3 hydrogen bond acceptor counts .
科学研究应用
好氧氧化多米诺环化
化合物“6-(甲基氨基)嘧啶-2,4(1H,3H)-二酮”可用于铜催化的有氧氧化多米诺环化反应。 该过程可用于合成二嘧啶或二吡唑并稠合吡啶,这些化合物在开发具有潜在药物应用的复杂有机分子中具有重要意义 .
药物化学合成吡啶衍生物
在药物化学中,该化合物可作为合成吡啶衍生物的前体。 这些衍生物因其潜在的治疗特性而具有重要意义,可用于开发新的药物 .
机械化学合成
机械化学方法可使用“6-(甲基氨基)嘧啶-2,4(1H,3H)-二酮”进行无溶剂合成吡喃衍生物。 这种环保的方法提供了一个简单的后处理步骤和高产率,使其在绿色化学应用中具有优势 .
未来方向
The future directions for “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could involve further studies on its synthesis, reactivity, and potential applications. Given the interest in pyridopyrimidine derivatives for their therapeutic potential , “6-(methylamino)pyrimidine-2,4(1H,3H)-dione” could also be explored in this context.
属性
IUPAC Name |
6-(methylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-3-2-4(9)8-5(10)7-3/h2H,1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVRRPGXQIRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80292224 | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34284-87-2 | |
| Record name | 34284-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylaminouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80292224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the structural characterization of compounds containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety?
A1: Research has focused on characterizing derivatives incorporating the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety within their structure. One such study [] investigated 5,5′‐((4‐chlorophenyl)methylene)bis(1,3‐dimethyl‐6‐(methylamino)pyrimidine‐2,4(1H,3H)‐dione). While the specific molecular formula and weight for the isolated 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety are not provided in the abstract, the study utilized various spectroscopic techniques including FT-IR, NMR, and UV-Vis to confirm the structure of the synthesized derivative. These techniques are instrumental in elucidating structural details, identifying functional groups, and confirming the successful incorporation of the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety within the larger molecule.
Q2: Has 6-(methylamino)pyrimidine-2,4(1H,3H)-dione demonstrated any specific biological activity?
A2: While the provided abstracts don't delve into the specific biological activity of isolated 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, a study [] explored the in vitro antibacterial activity of various barbituric acid derivatives. These derivatives, which structurally relate to 6-(methylamino)pyrimidine-2,4(1H,3H)-dione, were synthesized and characterized, suggesting their potential as antibacterial agents. This research highlights the interest in exploring pyrimidine derivatives, including those containing the 6-(methylamino)pyrimidine-2,4(1H,3H)-dione moiety, for their potential biological applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



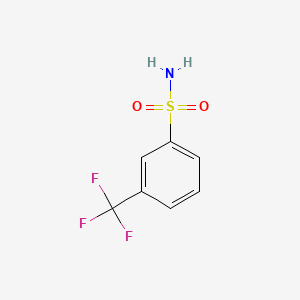
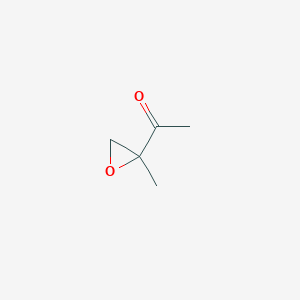
![2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1347294.png)

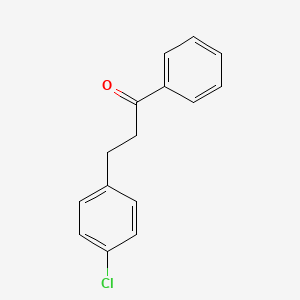
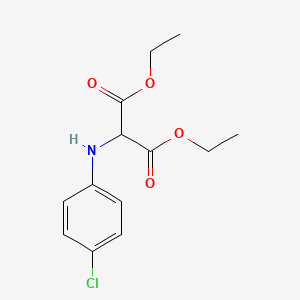
![5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1347300.png)


![Ethyl 2-[cyano(methyl)amino]acetate](/img/structure/B1347303.png)
